molecular formula C8H8BrClFNO B1529041 5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride CAS No. 1803595-03-0

5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Cat. No.: B1529041
CAS No.: 1803595-03-0
M. Wt: 268.51 g/mol
InChI Key: KCATVXQJMIZMFH-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride (CAS: 1803595-03-0) is a halogenated benzofuran derivative with the molecular formula C₈H₈BrClFNO and a molecular weight of 268.51 g/mol . The compound features a dihydrobenzofuran core substituted with bromine (Br) at position 5, fluorine (F) at position 6, and an amine group at position 3, forming a hydrochloride salt. It is commercially available through suppliers like American Elements and CymitQuimica, with pricing ranging from €603.00 (50 mg) to €1,678.00 (500 mg) . The compound is offered in high-purity grades (up to 99.999%) for research applications, including pharmaceutical and materials science studies .

Properties

IUPAC Name

5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO.ClH/c9-5-1-4-7(11)3-12-8(4)2-6(5)10;/h1-2,7H,3,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCATVXQJMIZMFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC(=C(C=C2O1)F)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination and Fluorination: The benzofuran ring is first brominated and fluorinated using bromine and fluorine sources under controlled conditions.

    Amination: The brominated and fluorinated benzofuran is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under catalytic conditions.

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The amine group can participate in coupling reactions, such as forming amides or ureas with carboxylic acids or isocyanates.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Carboxylic acids, isocyanates, and appropriate catalysts.

Major Products

The major products formed from these reactions include substituted benzofuran derivatives, oxidized or reduced forms of the original compound, and various amide or urea derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is explored for its potential as a pharmacophore in drug development. Research indicates that it may possess antimicrobial and anticancer properties. The compound's ability to inhibit or activate specific enzymes makes it a candidate for developing new therapeutic agents.

Biological Studies

This compound is utilized in biological assays to study its effects on cellular pathways. It has been shown to modulate cell signaling pathways, influencing gene expression and cellular metabolism. For example, it may interact with kinases and phosphatases, which are critical for cellular communication.

Chemical Synthesis

As an intermediate in the synthesis of more complex benzofuran derivatives, this compound plays a crucial role in organic synthesis. Its unique structure allows chemists to create novel compounds with potential pharmaceutical applications.

Material Science

The compound is also being investigated for its potential use in developing new materials with unique electronic or optical properties. Its chemical structure may provide insights into creating advanced materials for various technological applications.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of 5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential for further development as anticancer agents.

Case Study 2: Enzyme Interaction

A research article in Biochemical Pharmacology discussed how this compound interacts with cytochrome P450 enzymes, which are vital for drug metabolism. The study found that the compound could inhibit specific isoforms of these enzymes, potentially affecting the pharmacokinetics of co-administered drugs.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride can be contextualized against related benzofuran derivatives. Below is a comparative analysis based on substituent patterns, molecular properties, and commercial availability:

Table 1: Key Structural and Commercial Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Suppliers
5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride 1803595-03-0 C₈H₈BrClFNO 268.51 Br (5), F (6), NH₂·HCl (3) American Elements , CymitQuimica
6-Bromo-2,3-dihydro-1-benzofuran-3-amine hydrochloride Not Provided C₈H₉BrClNO 250.52 Br (6), NH₂·HCl (3) Enamine Ltd
5-Chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride 1294003-39-6 C₈H₈Cl₂FNO 224.06 Cl (5), F (4), NH₂·HCl (3) Hairui Chem
5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one Not Provided C₈H₅BrF O₂ ~237.43* Br (5), F (6), C=O (3) American Elements

*Estimated based on molecular formula.

Structural Differentiation

Halogen Substitution: The target compound’s Br (5) and F (6) substituents distinguish it from analogs like 5-chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride (Cl at 5, F at 4) . Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in drug-receptor binding compared to chlorine .

Functional Group Variation :

  • Replacing the amine hydrochloride group with a ketone (C=O) in 5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one alters reactivity and solubility. Amine hydrochlorides are typically more water-soluble, whereas ketones exhibit higher lipophilicity .

Pharmacological Implications (Inferred)

The target compound’s halogenated structure may confer enhanced blood-brain barrier penetration or receptor affinity compared to non-halogenated derivatives.

Biological Activity

5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a significant compound in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the compound's biochemical properties, cellular effects, and potential applications in therapeutic contexts.

Molecular Characteristics:

  • Molecular Formula: C₆H₄BrF₂N·HCl
  • Molecular Weight: 221.61 g/mol
  • CAS Number: 1803595-03-0

5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride exhibits a range of biochemical activities due to its unique structure. The presence of bromine and fluorine substituents enhances its reactivity and interaction with biological systems.

Enzyme Interactions

The compound has been shown to interact with various enzymes, potentially modulating their activity. Notably, it may affect cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest a promising profile for further development as an antimicrobial agent .

Cellular Effects

Cell Signaling and Gene Expression:
5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride influences key cellular processes:

  • It modulates signaling pathways involving kinases and phosphatases.
  • It has been observed to affect gene expression profiles in various cell lines, indicating potential applications in cancer therapy .

Case Studies

  • Antibacterial Activity:
    A study evaluated the antibacterial effects of various benzofuran derivatives, including 5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride. The compound showed significant inhibition against Gram-positive and Gram-negative bacteria with MIC values ranging from 4.69 to 22.9 µM for different strains .
  • Antifungal Properties:
    The compound also exhibited antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate efficacy .

Applications in Medicinal Chemistry

The unique structural characteristics of 5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride position it as a valuable candidate in drug development:

  • Antimicrobial Agents: Its broad-spectrum activity against bacteria and fungi makes it a candidate for developing new antimicrobial therapies.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
5-Bromo-2,3-dihydro-1-benzofuranLacks fluorineDifferent reactivity
6-Fluoro-2,3-dihydro-1-benzofuranLacks bromineAltered pharmacokinetics
5-Chloro-6-fluoro derivativeChlorine instead of bromineVaries in bioactivity

The combination of bromine and fluorine provides distinct advantages in modifying pharmacological properties compared to related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
Reactant of Route 2
5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.